molecular formula C4H8Cl2O2 B15342238 2,2-Dichloro-1,4-butanediol CAS No. 3127-13-7

2,2-Dichloro-1,4-butanediol

Cat. No.: B15342238
CAS No.: 3127-13-7
M. Wt: 159.01 g/mol
InChI Key: PFWJNHDVLGNPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1,4-butanediol is an organic compound with the molecular formula C4H8Cl2O2. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1,4-butanediol can be synthesized through several methods. One common method involves the chlorination of 1,4-butanediol. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds as follows:

HOCH2CH2CH2CH2OH+2SOCl2ClCH2CH2CH2CH2Cl+2SO2+2HCl\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + 2 \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} + 2 \text{SO}_2 + 2 \text{HCl} HOCH2​CH2​CH2​CH2​OH+2SOCl2​→ClCH2​CH2​CH2​CH2​Cl+2SO2​+2HCl

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,4-butanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1,4-butanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,4-butanediol involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1,4-butanediol is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and applications. The presence of two chlorine atoms on the same carbon atom makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

3127-13-7

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

2,2-dichlorobutane-1,4-diol

InChI

InChI=1S/C4H8Cl2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2

InChI Key

PFWJNHDVLGNPAX-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.